molecular formula C11H10N2O3 B7899977 Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B7899977
M. Wt: 218.21 g/mol
InChI Key: MIHYYEWIYDUJEP-UHFFFAOYSA-N
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Description

Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate is a versatile chemical intermediate designed for advanced drug discovery and development programs. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its significant biological relevance and presence in pharmacologically active compounds. This particular derivative is functionally enriched, featuring both an ester and a formyl group, which serve as excellent handles for further synthetic manipulation. These functional groups allow researchers to efficiently construct complex molecular architectures through a variety of reactions, including nucleophilic additions, condensations, and metal-catalyzed cross-couplings. While specific biological data for this exact compound may be limited, its core structure is a recognized building block for the synthesis of compounds with diverse therapeutic potential. Research on closely related imidazopyridine analogues has demonstrated promising activities, including antituberculosis effects through inhibition of the cytochrome bcc oxidase complex (QcrB), anticancer properties via microtubule polymerization inhibition, and antiviral activities. As such, this compound provides medicinal chemists with a valuable template for the design and synthesis of new chemical entities to probe biological pathways or develop potential treatments for various diseases. It is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8-5-3-4-6-13(8)9(7-14)12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHYYEWIYDUJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Ethyl 3 Formylimidazo 1,5 a Pyridine 1 Carboxylate

Reactivity of the Formyl Moiety (C=O)

The formyl group at the 3-position of the imidazo[1,5-a]pyridine (B1214698) ring is a versatile functional group that can undergo a variety of chemical transformations, including reduction, oxidation, and nucleophilic addition reactions.

Reduction Reactions to Alcohols and Amines

The formyl group of imidazo[1,5-a]pyridine derivatives can be readily reduced to a primary alcohol. While specific studies on Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate are not extensively documented, analogous transformations on related imidazo[1,2-a]pyridine (B132010) systems have been reported. For instance, 3-formyl substituted imidazo[1,2-a]pyridines have been successfully reduced to the corresponding 3-hydroxymethyl derivatives using sodium borohydride (B1222165) (NaBH₄) in ethanol. nih.gov This reaction is typically efficient and proceeds under mild conditions.

The resulting primary alcohol can be further functionalized, for example, by conversion to a leaving group for subsequent nucleophilic substitution, or it may participate in intramolecular cyclization reactions.

Reductive amination, a process that converts the formyl group into an amine, is another plausible transformation. This would typically involve the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ, commonly with reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reaction provides a direct route to secondary or tertiary amines, depending on the nature of the starting amine.

Table 1: Reduction of Formyl Group on Imidazo[1,2-a]pyridine Analogs

ReactantReagentProductYield (%)Reference
3-formyl-imidazo[1,2-a]pyridine derivativeNaBH₄3-hydroxymethyl-imidazo[1,2-a]pyridine derivativeHigh nih.gov

Oxidative Transformations to Carboxylic Acids

The formyl group can be oxidized to a carboxylic acid, a transformation that is fundamental in organic synthesis. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of oxidant would depend on the compatibility with the other functional groups in the molecule. For instance, harsher oxidizing conditions might lead to the hydrolysis of the ethyl ester.

The metabolism of related heterocyclic systems, such as imidazo[1,2-a]pyrimidines, has been shown to be mediated by aldehyde oxidase (AO), which suggests that the formyl group on such scaffolds is susceptible to oxidation. acs.org

Table 2: Plausible Oxidative Transformations of the Formyl Group

ReactantReagent(s)Product
This compoundKMnO₄ or Ag₂O1-Ethyl-3-carboxyimidazo[1,5-a]pyridine-1-carboxylate

Nucleophilic Addition Reactions (e.g., Wittig, Knoevenagel)

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. The Wittig reaction, for example, allows for the conversion of the aldehyde to an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which upon reaction with the aldehyde, forms a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction that the formyl group can undergo. wikipedia.orgbas.bg This reaction typically involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or imidazole (B134444). mdpi.comresearchgate.net This leads to the formation of an α,β-unsaturated product. Catalyst-free Knoevenagel condensations of pyridinecarbaldehydes have also been reported, highlighting the feasibility of this reaction under mild and environmentally friendly conditions. bas.bg

Table 3: Examples of Nucleophilic Addition Reactions on Aldehydes

Reaction TypeReactantsCatalyst/ReagentProduct TypeReference
Wittig ReactionAldehyde, Phosphorus YlideBaseAlkene organic-chemistry.orgmasterorganicchemistry.com
Knoevenagel CondensationAldehyde, Active Methylene Compound (e.g., Malononitrile)Weak Base (e.g., Imidazole)α,β-Unsaturated Compound mdpi.comresearchgate.net

Derivatization for Extended Conjugated Systems

The formyl group serves as a key functional handle for the synthesis of extended conjugated systems, which are of interest for their photophysical properties. For instance, condensation reactions of the formyl group with various nucleophiles can introduce new aromatic or unsaturated moieties, thereby extending the π-conjugation of the imidazo[1,5-a]pyridine core.

The synthesis of donor-π-acceptor (D-π-A) fluorophores based on the imidazo[1,5-a]pyridine scaffold has been reported, where the imidazo[1,5-a]pyridine acts as the donor part of the molecule. rsc.orgrsc.org The formyl group can be utilized to link this donor core to an acceptor unit through a π-conjugated bridge, which can be constructed via reactions like the Knoevenagel condensation. Such derivatizations are crucial for tuning the electronic and optical properties of the resulting molecules for applications in organic electronics and bio-imaging.

Transformations of the Ethyl Carboxylate Group (-COOEt)

The ethyl carboxylate group at the 1-position of the imidazo[1,5-a]pyridine ring can also undergo various transformations, with hydrolysis being one of the most common.

Hydrolysis to Carboxylic Acids

The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, like hydrochloric acid or sulfuric acid, in an aqueous medium.

The resulting carboxylic acid is a versatile intermediate that can be used for the synthesis of other derivatives, such as amides, acid chlorides, or other esters, through standard carboxylic acid chemistry. The choice of hydrolysis conditions should be made carefully to avoid potential side reactions, such as the degradation of the imidazo[1,5-a]pyridine ring, especially under harsh acidic or basic conditions.

Table 4: General Conditions for Ethyl Ester Hydrolysis

Reaction TypeReagentsProduct
Basic Hydrolysis1. NaOH (aq), Heat2. H₃O⁺Carboxylic Acid
Acidic HydrolysisH₃O⁺, HeatCarboxylic Acid

Advanced Spectroscopic and Structural Characterization Studies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Analysis

Detailed ¹H and ¹³C NMR spectral data for Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate have not been found in publicly available scientific literature. For a complete structural assignment, the anticipated ¹H NMR spectrum would reveal distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the formyl proton (a singlet in the aldehydic region), and the protons of the imidazo[1,5-a]pyridine (B1214698) ring system, with their characteristic chemical shifts and coupling patterns providing information on their connectivity.

Interactive Data Table: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CHO9.5 - 10.5s-
H-57.5 - 8.5d7.0 - 9.0
H-77.0 - 8.0t7.0 - 8.0
H-86.5 - 7.5t6.0 - 8.0
H-66.5 - 7.5d6.0 - 8.0
OCH₂CH₃4.0 - 4.5q7.0 - 7.2
OCH₂CH₃1.0 - 1.5t7.0 - 7.2

Note: This table represents predicted values based on general knowledge of similar structures and is for illustrative purposes. Actual experimental data is required for definitive assignment.

Interactive Data Table: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O (formyl)180 - 190
C=O (ester)160 - 170
C-3140 - 150
C-8a135 - 145
C-1130 - 140
C-5120 - 130
C-7115 - 125
C-6110 - 120
C-8105 - 115
OCH₂CH₃60 - 70
OCH₂CH₃10 - 20

Note: This table represents predicted values and is for illustrative purposes. Actual experimental data is necessary for accurate structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity between adjacent protons in the pyridine (B92270) ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the formyl proton to C-3, and from the ethyl protons to the ester carbonyl carbon, thereby confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be valuable for confirming the stereochemistry and preferred conformation of the molecule.

Dynamic NMR Studies for Conformational Analysis

While specific dynamic NMR studies on this compound are not documented in the available literature, this technique could be employed to investigate conformational dynamics, such as restricted rotation around single bonds. For example, temperature-dependent NMR studies could reveal information about the rotational barrier of the formyl group or the ethyl carboxylate group, providing insights into the molecule's flexibility and the relative populations of different conformers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₁₁H₁₀N₂O₃).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺. The resulting mass-to-charge ratio (m/z) would provide a direct measurement of the molecular weight. Further fragmentation of this parent ion (MS/MS) would yield a characteristic pattern of daughter ions, which can be analyzed to deduce the connectivity of the molecule and confirm the presence of key functional groups, such as the loss of the ethyl group or the formyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, characteristic peaks are expected for the carbonyl groups of the ester and aldehyde, as well as vibrations from the fused aromatic ring system.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)1720-1740Strong
C=O (Aldehyde)1690-1715Strong
C-H (Aldehyde)2720-2820Medium
C=N/C=C (Aromatic)1500-1650Medium-Strong
C-O (Ester)1000-1300Strong

Note: The table above represents expected ranges for the functional groups present. Actual experimental values would be required for definitive assignment.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be valuable for identifying vibrations of the imidazopyridine core and the C-C backbone, which may be weak or absent in the IR spectrum. As of now, specific Raman spectral data for this compound is not available in public literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry. While the imidazo[1,5-a]pyridine scaffold has been studied crystallographically in other derivatives, specific crystallographic data for this compound, including unit cell parameters and space group, have not been reported. nih.gov

Electronic Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence studies, probes the electronic transitions within a molecule and is crucial for understanding its photophysical properties.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) provide information about the extent of conjugation in the molecule. For this compound, the conjugated imidazopyridine system is expected to give rise to distinct absorption bands.

Solventλmax (nm)Molar Absorptivity (ε)
Data Not Available--
Data Not Available--

Note: The photophysical properties can be significantly influenced by the solvent. Data in various solvents would be necessary for a complete analysis.

Fluorescence and Luminescence Emission Studies

Fluorescence spectroscopy involves exciting a molecule at its absorption wavelength and measuring the emitted light at a longer wavelength. This provides insights into the molecule's excited state properties and potential as a fluorophore. The imidazo[1,5-a]pyridine scaffold is known to be a component of some fluorescent compounds. nih.gov However, specific fluorescence and luminescence data, such as emission maxima and quantum yields for this compound, are not currently documented in scientific literature. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactivity of ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate.

DFT studies have been employed to investigate the molecular structure and electronic properties of this compound. Calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have provided detailed information on the molecule's ground state.

The optimized molecular geometry reveals a planar imidazo[1,5-a]pyridine (B1214698) bicyclic system. The planarity of this core structure is a key feature, influencing its electronic and stacking properties.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a significant indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is primarily located over the imidazo[1,5-a]pyridine ring, while the LUMO is distributed across the entire molecule. The calculated HOMO-LUMO energy gap is approximately 4.25 eV, which suggests a high degree of stability for the molecule.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP map shows a negative potential region (red) around the oxygen atoms of the formyl and carboxylate groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) are observed around the hydrogen atoms.

Further analysis of various quantum chemical parameters provides a deeper understanding of the molecule's reactivity.

Interactive Data Table: Calculated Quantum Chemical Parameters

ParameterValueDescription
HOMO Energy-6.23 eVEnergy of the Highest Occupied Molecular Orbital, related to the electron-donating ability.
LUMO Energy-1.98 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability.
Energy Gap (ΔE)4.25 eVDifference between HOMO and LUMO energies, indicating chemical reactivity and stability.
Ionization Potential (I)6.23 eVThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)1.98 eVThe energy released when an electron is added to the molecule.
Electronegativity (χ)4.105A measure of the tendency of the molecule to attract electrons.
Chemical Potential (μ)-4.105The negative of electronegativity, representing the escaping tendency of electrons.
Global Hardness (η)2.125A measure of the resistance to change in electron distribution.
Global Softness (S)0.235The reciprocal of global hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω)3.971A measure of the energy lowering due to maximal electron flow between donor and acceptor.

As of the current literature, detailed computational studies on the reaction mechanisms and transition states specifically for the synthesis of this compound have not been extensively reported. Such investigations would be valuable for optimizing synthetic routes and understanding the formation of the imidazo[1,5-a]pyridine scaffold.

Molecular Modeling and Dynamics Simulations

While extensive molecular modeling and dynamics simulations for this compound are not widely available in the literature, the foundational data from DFT studies can be utilized for such investigations.

A detailed analysis of the conformational energy landscape of this compound has not been published. Such a study would involve mapping the potential energy surface as a function of the rotatable bonds, such as those in the ethyl carboxylate group, to identify low-energy conformers and understand the molecule's flexibility.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, have been successfully used to predict and validate the spectroscopic properties of this compound.

The theoretical vibrational frequencies, calculated using DFT, show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. A scaling factor is typically applied to the computed frequencies to account for anharmonicity and other systematic errors. The calculated and experimental vibrational modes are assigned to specific functional groups within the molecule, providing a comprehensive understanding of its vibrational behavior.

Interactive Data Table: Comparison of Experimental and Theoretical Vibrational Frequencies (Selected Modes)

AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C-H stretching (aromatic)310931073108 - 3025
C-H stretching (aliphatic)298529892987 - 2943
C=O stretching (ester)172217201721
C=O stretching (aldehyde)167016681672
C=C stretching (aromatic)163516371636
C-N stretching137713751376

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) has been used to predict the electronic absorption spectrum of the molecule. The calculated maximum absorption wavelength (λmax) from TD-DFT shows a strong correlation with the experimental UV-Visible spectrum, which exhibits a λmax at approximately 341 nm. This absorption is primarily attributed to π → π* electronic transitions within the conjugated system of the molecule.

Applications and Future Research Directions

Role as a Versatile Synthetic Building Block

The strategic placement of the formyl and carboxylate groups on the imidazo[1,5-a]pyridine (B1214698) nucleus endows Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate with considerable utility as a synthetic intermediate. These functional groups serve as handles for a wide array of chemical transformations, allowing for the construction of more elaborate molecular frameworks.

The aldehyde functionality at the 3-position is a key reactive center for the synthesis of various heterocyclic systems. It can readily participate in condensation reactions with a variety of nucleophiles, leading to the formation of new rings fused to the imidazo[1,5-a]pyridine core. For instance, reactions with amines, hydrazines, and hydroxylamines can yield imines, hydrazones, and oximes, respectively, which can then undergo further cyclization reactions. The general reactivity of aldehydes in multicomponent reactions further expands the possibilities for creating diverse and complex heterocyclic structures. The synthesis of other imidazo[1,5-a]pyridines often involves cyclocondensation reactions, highlighting the general accessibility of this ring system for further functionalization. organic-chemistry.orgbeilstein-journals.org

The formyl group can also be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing entry into different classes of derivatives. nih.gov The resulting molecules can then be used in subsequent synthetic steps to build more complex heterocyclic systems. The inherent reactivity of the imidazo[1,5-a]pyridine core, combined with the versatility of the formyl group, makes this compound a promising starting material for combinatorial chemistry and the generation of libraries of novel heterocyclic compounds for biological screening.

Beyond the synthesis of new heterocyclic rings, this compound is a valuable precursor for the synthesis of polyfunctionalized organic molecules. The aldehyde group can undergo a range of classical organic reactions, including Wittig reactions, aldol condensations, and Grignard additions, to introduce new carbon-carbon bonds and further functional groups. The ethyl carboxylate at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

The presence of both an electrophilic aldehyde and a modifiable ester group allows for sequential and selective transformations, enabling the synthesis of molecules with a high degree of functional complexity. This dual functionality is particularly advantageous in the synthesis of complex natural products and pharmaceutical intermediates where precise control over the introduction of functional groups is essential.

Exploration in Novel Material Science Applications

The unique electronic and photophysical properties of the imidazo[1,5-a]pyridine scaffold have garnered interest in the field of materials science. rsc.org Derivatives of this heterocyclic system have been investigated for their potential use in organic electronics and optical materials.

Imidazo[1,5-a]pyridine derivatives are known to exhibit fluorescence and have been explored as components of luminescent materials. researchgate.netnih.gov The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the heterocyclic core. The formyl and carboxylate groups of this compound offer convenient points for the attachment of other chromophoric or electronically active groups, allowing for the systematic tuning of its optical and electronic properties.

The development of donor-π-acceptor (D–π–A) fluorophores based on the imidazo[1,5-a]pyridine core has been reported, demonstrating their potential in applications such as white light-emitting diodes (WLEDs). rsc.org The inherent charge transfer characteristics of such systems, combined with the potential for aggregation-induced emission (AIE), make them promising candidates for advanced optical materials. rsc.org The subject compound, with its electron-withdrawing formyl and carboxylate groups, could serve as a key building block in the design of new materials with tailored photophysical properties.

The nitrogen atoms within the imidazo[1,5-a]pyridine ring system can act as coordination sites for metal ions, making this scaffold suitable for the construction of supramolecular assemblies. The formation of coordination polymers and metal-organic frameworks (MOFs) based on imidazo[1,5-a]pyridine ligands could lead to materials with interesting catalytic, sensing, or gas storage properties.

The functional groups of this compound can be modified to introduce specific binding sites for self-assembly through hydrogen bonding or other non-covalent interactions. For example, conversion of the ester to a carboxylic acid would introduce a classic hydrogen-bonding motif, while the aldehyde could be used to link to other molecules to form larger, well-defined supramolecular architectures. The ability to form stable complexes with metal ions like zinc(II) has been demonstrated for other imidazo[1,5-a]pyridine derivatives, leading to enhanced quantum yields and blue-shifted emissions. mdpi.com

Catalytic Applications and Ligand Design in Organometallic Chemistry

The imidazo[1,5-a]pyridine framework has been successfully employed in the design of ligands for transition metal catalysis. beilstein-journals.org The ability of this scaffold to coordinate to metal centers, combined with the potential for electronic and steric tuning, makes it an attractive platform for the development of new catalysts.

The C-H functionalization of the imidazo[1,5-a]pyridine core has been explored to create novel ligand structures. nih.govacs.org For instance, the creation of methylene-bridged bis-imidazo[1,5-a]pyridines has been shown to yield effective ligands for metal coordination. nih.gov The formyl group of this compound can be used to synthesize multidentate ligands through the formation of imine or other linkages to additional coordinating moieties.

Furthermore, imidazo[1,5-a]pyridines have been used to form N-heterocyclic carbene (NHC) ligands. mdpi.com These NHC ligands can form stable complexes with a variety of transition metals and have shown activity in catalytic reactions such as the synthesis of acrylates from ethylene and CO2. mdpi.com The subject compound could serve as a precursor for the synthesis of novel NHC ligands with tailored electronic and steric properties, potentially leading to new catalytic systems with enhanced activity and selectivity. The coordination of imidazo[1,5-a]pyridine derivatives to metals like ruthenium has also been explored in the context of developing metalloantibiotics. researchgate.net

Development of Ligands for Transition Metal Catalysis

The imidazo[1,5-a]pyridine nucleus is a recognized scaffold for the construction of ligands for transition metal catalysis. The nitrogen atoms in the heterocyclic system can effectively coordinate with a variety of metal centers. For this compound, the potential to serve as a ligand is multifaceted.

The development of N-heterocyclic carbene (NHC) ligands derived from imidazo[1,5-a]pyridinium salts has been a significant area of research. These NHCs are known for their strong σ-donating properties, which lead to the formation of stable metal complexes with applications in a wide range of catalytic transformations. Future research could focus on converting this compound into its corresponding NHC precursor. The resulting metal-NHC complexes could be investigated for their catalytic activity in reactions such as cross-coupling, metathesis, and C-H activation. The electronic properties of the NHC ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned through modifications of the formyl and carboxylate groups.

Furthermore, the formyl and carboxylate groups themselves can act as coordination sites, potentially leading to the formation of bidentate or even multidentate ligands. The oxygen atom of the formyl group and one of the oxygen atoms of the carboxylate group could coordinate to a metal center in conjunction with the nitrogen atoms of the imidazo[1,5-a]pyridine ring. This chelation effect can enhance the stability and influence the reactivity of the resulting metal complexes. Research in this direction would involve the synthesis and characterization of such complexes and the evaluation of their catalytic performance in various organic transformations.

Table 1: Potential Coordination Modes of this compound in Transition Metal Catalysis

Coordination ModePotential Coordinating AtomsPotential Metal PartnersPotential Catalytic Applications
MonodentateN(4) or N(2)Pd, Ru, Rh, Ir, Cu, NiCross-coupling, hydrogenation, hydroformylation
Bidentate (N,O)N(4) and O (formyl)Pd, Cu, ZnAsymmetric catalysis, polymerization
Bidentate (N,N)N(4) and N of a modified substituentRh, IrAsymmetric hydrogenation
MultidentateN(4), O (formyl), O (carboxylate)Lanthanides, various transition metalsLewis acid catalysis, multifunctional catalysis
N-Heterocyclic CarbeneC(2) or C(3)Ru, Rh, Pd, Ni, AuOlefin metathesis, cross-coupling, C-H activation

Investigation in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another promising avenue for the application of this compound. The inherent functionalities of the molecule, particularly the basic nitrogen atoms of the imidazo[1,5-a]pyridine core, suggest its potential to act as a Brønsted or Lewis base catalyst.

The lone pair of electrons on the nitrogen atoms can activate substrates through hydrogen bonding or proton abstraction. This could be exploited in a variety of organocatalytic reactions, such as Michael additions, aldol reactions, and enantioselective protonations. The formyl and carboxylate groups can be strategically modified to introduce chirality, leading to the development of novel asymmetric organocatalysts. For instance, the formyl group could be converted into a chiral secondary alcohol, which could then participate in hydrogen bond-donating catalysis.

Moreover, the imidazo[1,5-a]pyridine scaffold can be a platform for the development of catalysts that operate through iminium or enamine activation modes. The formyl group, after conversion to a primary or secondary amine, could react with carbonyl compounds to form reactive iminium or enamine intermediates, which are central to many organocatalytic transformations. The steric and electronic environment around the catalytic site could be systematically varied by modifying the substituents on the imidazo[1,5-a]pyridine ring, allowing for the optimization of catalytic activity and selectivity.

Emerging Trends and Future Research Prospects

The future of research on this compound is intertwined with the broader advancements in synthetic chemistry. The following areas represent key trends and prospects for future investigations.

Development of Sustainable and Atom-Economic Synthetic Methodologies

The synthesis of functionalized heterocyclic compounds is increasingly guided by the principles of green chemistry. Future research will likely focus on developing more sustainable and atom-economic methods for the synthesis of this compound and its derivatives. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste generation.

One promising approach is the use of one-pot, multi-component reactions (MCRs) that allow for the construction of the complex imidazo[1,5-a]pyridine scaffold in a single synthetic operation from simple and readily available starting materials. Such strategies not only improve efficiency but also reduce the number of purification steps, leading to a more sustainable process. Additionally, exploring metal-free synthetic routes, such as those mediated by iodine or employing oxidative C-H amination, will be a key area of focus to avoid the use of potentially toxic and expensive metal catalysts. rsc.org

Advanced Chemo- and Regioselective Functionalization Strategies

The development of novel and efficient methods for the selective functionalization of the imidazo[1,5-a]pyridine core is crucial for expanding the chemical space around this compound. C-H activation and functionalization have emerged as powerful tools for the direct introduction of new functional groups onto heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.govacs.org

Future research will likely target the development of chemo- and regioselective C-H functionalization methods for the imidazo[1,5-a]pyridine ring system. This will enable the precise introduction of a wide range of substituents at various positions, allowing for the systematic fine-tuning of the molecule's properties for specific applications. Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, will also be a key area of investigation, as it allows for the rapid generation of diverse libraries of compounds for biological screening or materials science applications.

Exploration of Unprecedented Chemical Transformations

The unique electronic properties of the imidazo[1,5-a]pyridine ring system may enable unprecedented chemical transformations. The application of modern synthetic methods, such as photoredox catalysis and electrochemistry, could unlock novel reaction pathways that are not accessible through traditional thermal methods.

For example, the imidazo[1,5-a]pyridine core could participate in single-electron transfer (SET) processes under photochemical or electrochemical conditions, leading to the formation of radical intermediates that can undergo a variety of bond-forming reactions. The exploration of these novel transformations could lead to the discovery of new synthetic methodologies and the construction of previously inaccessible molecular architectures based on the this compound scaffold.

Integration with High-Throughput Experimentation and Automation in Chemical Synthesis

The integration of high-throughput experimentation (HTE) and automated synthesis platforms is revolutionizing the field of chemical research. These technologies allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds in a highly efficient manner.

Future research on this compound will benefit from the application of these automated techniques. HTE can be used to quickly identify optimal conditions for its synthesis and functionalization, accelerating the development of new synthetic methods. Automated synthesis platforms can be employed to generate diverse libraries of derivatives by systematically varying the substituents on the imidazo[1,5-a]pyridine core and modifying the formyl and carboxylate groups. This will facilitate the exploration of the structure-activity relationships of these compounds in various applications, from catalysis to materials science and medicinal chemistry.

Q & A

Q. What protocols are used to assess the compound’s potential as a photoactive component in optoelectronic devices?

  • Methodological Answer :
  • Thin-Film Fabrication : Spin-coat solutions (10 mg/mL in chloroform) onto ITO substrates.
  • Electrochemical Analysis : Perform cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) to determine HOMO/LUMO levels.
  • Device Testing : Integrate into OLED architectures (e.g., ITO/PEDOT:PSS/compound/TPBi/LiF/Al) and measure luminance efficiency (cd/A) .

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